1H-Purine-2,8-diamine, N,N'-bis(4-methylphenyl)-6-(4-morpholinyl)-
CAS No.: 682337-44-6
Cat. No.: VC16816221
Molecular Formula: C23H25N7O
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 682337-44-6 |
|---|---|
| Molecular Formula | C23H25N7O |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 2-N,8-N-bis(4-methylphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
| Standard InChI | InChI=1S/C23H25N7O/c1-15-3-7-17(8-4-15)24-22-26-19-20(27-22)28-23(25-18-9-5-16(2)6-10-18)29-21(19)30-11-13-31-14-12-30/h3-10H,11-14H2,1-2H3,(H3,24,25,26,27,28,29) |
| Standard InChI Key | YWUNYRXROJHTSA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC=C(C=C4)C)N5CCOCC5 |
Introduction
1H-Purine-2,8-diamine, N,N'-bis(4-methylphenyl)-6-(4-morpholinyl)- is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic compounds characterized by a fused pyrimidine and imidazole ring structure. This specific compound features two amine groups located at the 2 and 8 positions, two 4-methylphenyl substituents, and a morpholine group at the 6 position.
Synthesis Methods
The synthesis of 1H-Purine-2,8-diamine, N,N'-bis(4-methylphenyl)-6-(4-morpholinyl)- typically involves multi-step organic synthesis protocols. These methods often require optimization for yield and scalability, which is crucial for potential industrial applications.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 1H-Purine-2,8-diamine, N,N'-bis(4-methylphenyl)-6-(4-morpholinyl)- | C23H25N7O | 415.5 g/mol | 682337-44-6 |
| 1H-Purine-2,8-diamine, N,N'-bis(3-ethylphenyl)-6-(4-morpholinyl)- | C25H29N7O | 443.5 g/mol | 682337-74-2 |
Research Findings and Future Directions
Detailed studies are required to fully characterize the interactions of 1H-Purine-2,8-diamine, N,N'-bis(4-methylphenyl)-6-(4-morpholinyl)- with biological targets. Its unique substitution pattern may impart distinct chemical reactivity and biological properties compared to other purines, making it a promising candidate for further research in fields like pharmacology and biochemistry.
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